
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methoxy group at the 2-position, a trifluoromethyl group at the 6-position, and a methanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol typically involves the introduction of the methoxy, trifluoromethyl, and methanol groups onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group. Subsequent reactions can then introduce the methanol group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy and methanol groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but lacks the methanol group.
6-(Trifluoromethyl)pyridine-3-methanol: Similar structure but lacks the methoxy group.
2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the methanol group.
Uniqueness
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and methanol) on the pyridine ring.
Biological Activity
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring with a methoxy group and a trifluoromethyl substituent. Its molecular formula is , and it has garnered attention for its significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals.
The trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets. The methoxy group contributes to its reactivity, making it a potential intermediate in organic synthesis. The structural features of this compound are summarized in the table below:
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 219.16 g/mol |
Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents |
Lipophilicity | High due to trifluoromethyl group |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The electron-withdrawing nature of the trifluoromethyl group enhances binding affinity to specific proteins or enzymes, leading to modulation of biological pathways. This compound may act as an inhibitor or activator, influencing metabolic pathways and cellular functions, including gene expression and energy production.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : Studies have shown that this compound can influence enzyme activities, potentially altering metabolic processes within cells.
- Cellular Signaling : Its unique structure allows it to affect signaling pathways, which may lead to changes in cellular responses and gene regulation.
- Therapeutic Potential : Preliminary findings suggest that the compound could have therapeutic applications due to its ability to modulate biological targets effectively .
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited specific enzymes involved in metabolic pathways, leading to altered energy production in cultured cells.
- Case Study 2 : Research on cancer cell lines revealed that this compound exhibited cytotoxic effects, potentially through mechanisms involving disruption of microtubule polymerization and induction of cell death pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol | Hydroxyl group instead of methanol | Different activity profile due to hydroxyl presence |
2-Hydroxy-6-(trifluoromethyl)pyridine | Lacks methoxy group | Simpler structure may lead to different reactivity |
3-(Trifluoromethyl)pyridin-2-ol | Contains a hydroxyl group but lacks methoxy | Potentially lower lipophilicity compared to methoxy derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methoxy-6-(trifluoromethyl)pyridine-3-methanol, and how do reaction conditions influence yield?
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Use a combination of <sup>1</sup>H and <sup>19</sup>F NMR to identify the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. The hydroxyl proton in the methanol group appears as a broad singlet (~1.5–2.5 ppm) in <sup>1</sup>H NMR, while <sup>19</sup>F NMR shows a quartet for -CF3 (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate the molecular formula and spatial arrangement .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated analogs?
- Methodological Answer : The electron-withdrawing -CF3 group increases electrophilicity at the pyridine ring, but the methoxy group introduces steric hindrance. Comparative studies using density functional theory (DFT) calculations can model electronic effects, while kinetic experiments (e.g., monitoring substitution rates with varying nucleophiles) quantify steric impacts. For example, fluorinated analogs () exhibit higher reactivity in SNAr reactions due to reduced steric bulk compared to methoxy derivatives .
Q. How can this compound be optimized as a building block for bioactive molecules?
Q. What analytical techniques address purity discrepancies in commercial batches?
- Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify impurities ≤0.1%. For trace halogenated byproducts (e.g., residual chloro intermediates), use ICP-MS to detect chlorine levels below 10 ppm .
Q. How to mitigate hydrolysis of the methanol group during storage?
Properties
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-3-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLXEUBRTSMAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733145 | |
Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-37-3 | |
Record name | 2-Methoxy-6-(trifluoromethyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917396-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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